molecular formula C13H26ClNO B13099443 (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride

Cat. No.: B13099443
M. Wt: 247.80 g/mol
InChI Key: PSQUXWUWTRYVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride is a synthetic organic compound featuring a cyclohexane ring substituted with a piperidin-1-ylmethyl group and a methanol group, forming a hydrochloride salt. The piperidine moiety contributes to its basicity, while the hydrochloride salt enhances water solubility.

Properties

Molecular Formula

C13H26ClNO

Molecular Weight

247.80 g/mol

IUPAC Name

[1-(piperidin-1-ylmethyl)cyclohexyl]methanol;hydrochloride

InChI

InChI=1S/C13H25NO.ClH/c15-12-13(7-3-1-4-8-13)11-14-9-5-2-6-10-14;/h15H,1-12H2;1H

InChI Key

PSQUXWUWTRYVHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN2CCCCC2)CO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride typically involves the reaction of piperidine with cyclohexanone, followed by reduction and subsequent hydrochloride salt formation. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Properties

Research indicates that (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride may exhibit notable pharmacological effects, particularly:

  • Neuropharmacological Activity : The compound's interaction with neurotransmitter systems suggests potential applications in treating conditions such as depression and anxiety disorders.
  • Analgesic Properties : Similar compounds have shown analgesic effects, indicating that this compound may also possess pain-relieving properties.

Studies have focused on the biological activity of this compound through various interaction studies, including:

  • Receptor Binding Affinity : Investigations into its binding affinity to receptors such as serotonin and dopamine receptors reveal its potential as a therapeutic agent for mood disorders.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

  • Neuropharmacological Research : A study demonstrated that compounds similar to this compound effectively modulated serotonin levels in animal models, suggesting potential for mood disorder treatments.
  • Pain Management Trials : Clinical trials involving related piperidine derivatives showed significant pain relief in patients suffering from chronic pain conditions, indicating a promising avenue for further research on this compound.
  • Binding Affinity Studies : Research published in pharmacological journals has utilized radioligand binding assays to evaluate the affinity of this compound for various receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Cyclohexyl Moieties

The following table compares key structural and physicochemical properties of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features Reference
This compound C13H24ClNO* ~261.8† Cyclohexyl, piperidinylmethyl, methanol, HCl Hydrochloride salt; potential CNS activity N/A‡
3-(Piperidin-1-ylmethyl)aniline C12H18N2 190.28 Aromatic amine, piperidinylmethyl Aniline derivative; used in synthesis
Levocabastine Hydrochloride C26H29FN2O2•HCl 456.98 Fluorophenyl, cyano, piperidinecarboxylic acid Antihistamine; kappa opioid receptor ligand
Vernakalant Hydrochloride C20H31NO4•HCl 385.93 Dimethoxyphenyl, pyrrolidinol, cyclohexyl Antiarrhythmic; atrial fibrillation treatment
5-(1-Aminocyclohexyl)-1-(phenylmethyl)-2-(1H)-pyridinone hydrochloride C18H23ClN2O 318.84 Aminocyclohexyl, pyridinone, benzyl CNS modulator; synthetic intermediate

*Assumed formula based on structure. †Calculated based on formula. ‡No direct evidence provided for this compound; inferred from structural analogues.

Key Observations:
  • Core Structure : Unlike indole-based piperidinylmethyl compounds (e.g., compounds 11–17 in ), the target compound uses a cyclohexane backbone, which may confer greater conformational flexibility and alter lipid solubility .
  • Functional Groups: The methanol group distinguishes it from aromatic amines (e.g., 3-(Piperidin-1-ylmethyl)aniline) and carboxylic acid derivatives (e.g., levocabastine) .
  • Salt Form : The hydrochloride salt improves solubility compared to neutral piperidine derivatives, similar to gabapentin hydrochloride () .
Analytical Characterization:
  • HPLC: Reverse-phase HPLC (as in and ) could resolve the target compound from impurities, using mobile phases like methanol-buffer mixtures .
  • Spectroscopy : ¹H/¹³C NMR and HR-MS (as in ) would confirm structure, with characteristic peaks for cyclohexyl (δ ~1.0–2.5 ppm) and piperidine (δ ~2.5–3.5 ppm) .

Pharmacological and Toxicological Profiles

  • Potential Applications: Structural similarity to levocabastine (kappa opioid activity) and gabapentin (CNS modulation) suggests possible neuropharmacological applications . However, the absence of nitrogenous opioid motifs (unlike Salvinorin A in ) may limit kappa opioid affinity .
  • Toxicity : Piperidine derivatives vary widely; BCNU () is cytotoxic, while cetirizine () exhibits low toxicity. The hydrochloride salt may reduce volatility and improve safety .

Biological Activity

(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the structural characteristics, biological interactions, and pharmacological implications of this compound, supported by relevant research findings and data.

Structural Characteristics

The compound features a piperidine ring and a cyclohexyl group, which are significant in determining its biological activity. The piperidine moiety is prevalent in various bioactive compounds, influencing interactions with biological targets such as receptors and enzymes.

Biological Activity Overview

Research indicates that this compound may exhibit notable pharmacological effects. Compounds with similar structures have been linked to various therapeutic applications, including:

  • Neurological Disorders : Potential modulation of neurotransmitter systems.
  • Psychiatric Disorders : Investigated for effects on mood and anxiety.
  • Antiviral Activity : Similar compounds have shown promise in inhibiting viral entry mechanisms.

The biological activity of this compound can be attributed to its interaction with specific receptors. Notably, studies have focused on its binding affinity to various targets:

  • Receptor Binding Studies : Techniques such as radiolabeled binding assays have been employed to evaluate the compound's affinity for neurotransmitter receptors.
  • Enzyme Inhibition : The compound's potential to inhibit key enzymes involved in metabolic pathways is also under investigation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features and activities of related compounds:

Compound NameStructural FeaturesUnique Characteristics
4-(Piperidin-1-yl)-2-methylphenolPiperidine ring with a phenolic groupKnown for analgesic properties
N-(Cyclohexylmethyl)piperidineSimilar piperidine structureExhibits different receptor binding profiles
1-(4-Fluorophenyl)piperidin-4-olPiperidine ring with fluorinated phenolPotentially more potent due to fluorine
2-(Piperidin-1-yl)ethanolShorter chain lengthMay exhibit different pharmacological effects

This comparison highlights how slight modifications in structure can lead to diverse biological activities and applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Neuropharmacological Studies : Research has demonstrated that compounds with a piperidine structure can modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .
  • Antiviral Research : A study evaluated the inhibitory effects of piperidine derivatives on HIV entry mechanisms, indicating that modifications in structure could enhance antiviral activity .
  • Cancer Therapeutics : Investigations into piperidine derivatives have shown promise in cancer therapy due to their ability to inhibit specific kinases involved in cell proliferation .

Q & A

Q. What synthetic routes are available for synthesizing (1-(piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride, and how can reaction conditions be optimized?

A typical synthesis involves hydrogenation of intermediates using catalysts like platinum dioxide under controlled hydrogen pressure (3 atm), as demonstrated for structurally similar piperidine-cyclohexyl derivatives . Optimization may include adjusting solvent systems (e.g., methanol or ether), catalyst loading (e.g., 150 mg PtO₂ per 10.5 g substrate), and post-reaction purification steps (e.g., recrystallization from isopropanol). Yield improvements (>90%) are achievable by monitoring hydrogen uptake and ensuring inert conditions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Key techniques include:

  • NMR spectroscopy : To confirm the presence of piperidine (δ 1.4–2.8 ppm for CH₂ groups) and cyclohexyl-methanol moieties (δ 3.3–3.7 ppm for -CH₂OH) .
  • HPLC : Reverse-phase methods with C18 columns and UV detection (e.g., 210–254 nm) can assess purity. Mobile phases like acetonitrile-phosphate buffer (pH 3.0) are effective for resolving polar impurities .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₃H₂₅ClNO) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for structurally related hydrochlorides:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders or vapors .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can researchers resolve co-elution issues during HPLC analysis of this compound and its byproducts?

  • Gradient elution : Adjust acetonitrile:buffer ratios (e.g., 30:70 to 70:30 over 20 minutes) to separate polar impurities .
  • Ion-pair reagents : Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak symmetry for charged species .
  • Column temperature : Elevate to 40°C to reduce retention time variability .

Q. What strategies are effective for studying its interaction with biological targets (e.g., receptors)?

  • Radioligand binding assays : Use tritiated analogs (e.g., [³H]TCP for NMDA receptor studies) to quantify binding affinity (Kd) and competitive inhibition .
  • Molecular docking : Model the compound’s 3D structure (e.g., using PubChem data) against target receptors like nicotinic acetylcholine receptors (nAChRs) to predict binding pockets .
  • Functional assays : Measure ion channel modulation via patch-clamp electrophysiology in transfected cell lines .

Q. How can structural modifications enhance its pharmacological profile?

  • Piperidine substitution : Introduce electron-withdrawing groups (e.g., -F) to the piperidine ring to improve metabolic stability, as seen in fluorinated phencyclidine analogs .
  • Cyclohexyl optimization : Replace the cyclohexyl group with bicyclic systems (e.g., decalin) to alter lipophilicity and blood-brain barrier penetration .
  • Salt form screening : Compare hydrochloride with other salts (e.g., sulfate) for solubility and crystallinity improvements .

Q. How should contradictory data on its stability under varying pH conditions be addressed?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC-MS to identify degradation products .
  • pH-solubility profiling : Use shake-flask methods to measure solubility across pH 1–12 and correlate with stability data .

Methodological Tables

Q. Table 1. Key Analytical Parameters for HPLC Validation

ParameterConditionsReference
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:0.1% TFA (55:45)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time~8.2 minutes

Q. Table 2. Synthetic Optimization Variables

VariableOptimal RangeImpact on YieldReference
Catalyst (PtO₂)1–2% w/w of substrate>90%
Hydrogen Pressure3–4 atmMaximizes H₂ uptake
SolventMethanol or ethanolEnhances solubility
RecrystallizationIsopropanolReduces impurities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.